N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide
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Overview
Description
N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is a complex organic compound that features a quinoxaline ring substituted with a trifluoromethyl group and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyltrimethylsilane.
Sulfonohydrazide Formation: The benzenesulfonohydrazide moiety is formed by reacting benzenesulfonyl chloride with hydrazine hydrate under basic conditions.
Final Coupling: The final step involves coupling the quinoxaline derivative with the benzenesulfonohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonohydrazide derivatives.
Scientific Research Applications
N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The quinoxaline ring can interact with nucleophilic sites on proteins, while the sulfonohydrazide moiety can form hydrogen bonds with target molecules, leading to inhibition or activation of biological functions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(trifluoromethyl)aniline
- 2-(trifluoromethyl)benzenesulfonohydrazide
- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Uniqueness
N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is unique due to the combination of its quinoxaline ring, trifluoromethyl group, and sulfonohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C23H22F3N4O with a molecular weight of approximately 422.40 g/mol. The structure features a quinoxaline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings from recent studies:
Anticancer Activity
- In Vitro Studies : this compound has shown promising results against several cancer cell lines. For instance, in studies involving the NCI-H1373 cell line, it displayed a moderate antiproliferative effect compared to other compounds in the same class .
- Mechanism of Action : The compound appears to inhibit key pathways involved in cell proliferation and survival. Specifically, it may act on poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. In preclinical models, it demonstrated significant tumor growth reduction when administered orally .
Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound. It was tested against various viruses, including influenza and herpes simplex virus (HSV). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiviral activity .
Case Study 1: Anticancer Efficacy
In a study involving CT26 colon carcinoma syngeneic model mice, oral doses of 25 mg/kg to 100 mg/kg resulted in a 67% reduction in tumor growth. This efficacy was attributed to the compound's ability to interfere with cancer cell signaling pathways .
Case Study 2: Antiviral Properties
Another study evaluated the compound's effectiveness against SARS-CoV-2. The results showed that derivatives had binding affinities that could inhibit viral replication effectively, with one derivative achieving an IC50 value as low as 0.0035 µM .
Data Tables
The following table summarizes the biological activities of this compound:
Activity Type | Cell Line/Model | IC50 Value (µM) | Effectiveness |
---|---|---|---|
Anticancer | NCI-H1373 | Moderate | Moderate antiproliferative |
Anticancer | CT26 Colon Carcinoma | - | 67% tumor growth reduction |
Antiviral | Influenza Virus | Low micromolar range | Effective |
Antiviral | SARS-CoV-2 | 0.0035 | Highly effective |
Properties
IUPAC Name |
N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-23(22-26(24,25)11-7-3-2-4-8-11)15-14(16(17,18)19)20-12-9-5-6-10-13(12)21-15/h2-10,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGXKGUZVOOMTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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